Octakis-6-iodo-6-deoxy-gamma-cyclodextrin

描述

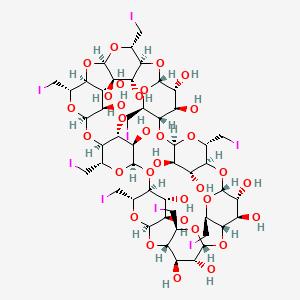

Octakis-6-iodo-6-deoxy-gamma-cyclodextrin: is a chemically modified cyclodextrin, where eight iodine atoms replace the hydroxyl groups at the sixth position of the glucose units in gamma-cyclodextrin. This modification enhances its chemical properties, making it useful in various scientific and industrial applications .

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of Octakis-6-iodo-6-deoxy-gamma-cyclodextrin involves the iodination of gamma-cyclodextrin. The process typically includes the following steps:

Activation of Gamma-Cyclodextrin: Gamma-cyclodextrin is first activated by converting the hydroxyl groups at the sixth position to a leaving group, such as a tosylate.

Iodination: The activated gamma-cyclodextrin is then reacted with sodium iodide in the presence of a suitable solvent like dimethylformamide (DMF) to replace the leaving groups with iodine atoms

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving advanced purification techniques like high-performance liquid chromatography (HPLC) to ensure the removal of impurities .

化学反应分析

Types of Reactions: Octakis-6-iodo-6-deoxy-gamma-cyclodextrin undergoes various chemical reactions, including:

Substitution Reactions: The iodine atoms can be replaced with other functional groups through nucleophilic substitution reactions.

Oxidation and Reduction: The compound can participate in redox reactions, where the iodine atoms can be oxidized or reduced under specific conditions

Common Reagents and Conditions:

Nucleophilic Substitution: Common reagents include sodium azide, thiourea, and other nucleophiles. The reactions are typically carried out in polar aprotic solvents like DMF or dimethyl sulfoxide (DMSO).

Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride are used for oxidation and reduction reactions, respectively

Major Products: The major products formed from these reactions depend on the reagents used. For example, substitution with sodium azide yields azido-functionalized cyclodextrins, while reduction with sodium borohydride produces deiodinated derivatives .

科学研究应用

Pharmaceutical Applications

Drug Delivery Systems

Octakis-6-iodo-6-deoxy-gamma-cyclodextrin enhances the solubility and bioavailability of poorly soluble drugs. Its unique structure allows it to form inclusion complexes with hydrophobic drugs, improving their therapeutic efficacy. For instance, studies have shown that complexing this cyclodextrin with betulin significantly increases the solubility and bioavailability of this antitumor compound, making it more effective in cancer therapies .

Targeted Drug Delivery

The compound can be utilized in targeted drug delivery systems. Its ability to encapsulate drugs and release them in a controlled manner allows for targeted therapy, minimizing side effects. Research indicates that this compound can be employed to deliver drugs specifically to cancer cells, thereby enhancing treatment outcomes while reducing systemic toxicity .

Neurodegenerative Disease Treatment

Recent studies suggest that cyclodextrins, including this compound, may play a role in treating neurodegenerative diseases by modulating lipid metabolism and reducing neuroinflammation. This application is particularly relevant for diseases like Alzheimer's and Parkinson's, where lipid dysregulation is a known factor .

Environmental Applications

Pollutant Removal

this compound has been investigated for its ability to remove organic pollutants from water sources. Its hydrophobic cavity can trap various contaminants, facilitating their extraction from aqueous environments. This property makes it a potential candidate for environmental remediation efforts .

Soil Remediation

In soil science, this compound can be used to enhance the bioavailability of nutrients while simultaneously immobilizing heavy metals. By forming complexes with these metals, it reduces their toxicity and availability to plants and microorganisms, promoting healthier soil ecosystems .

Analytical Chemistry

Chromatography Applications

The compound is useful in chromatography as a chiral selector for separating enantiomers of chiral compounds. Its ability to form stable inclusion complexes allows for enhanced resolution during separation processes, which is critical in pharmaceutical analysis and quality control .

Spectroscopic Studies

this compound can also serve as a probe in spectroscopic studies due to its unique spectral properties. It has been used in fluorescence spectroscopy to study interactions between drugs and biological targets, providing insights into drug mechanisms and efficacy .

Case Studies

作用机制

The mechanism by which Octakis-6-iodo-6-deoxy-gamma-cyclodextrin exerts its effects is primarily through its ability to form inclusion complexes. The iodine atoms enhance its binding affinity for various guest molecules, facilitating their encapsulation within the cyclodextrin cavity. This property is exploited in drug delivery systems to improve the bioavailability and stability of therapeutic agents .

相似化合物的比较

Gamma-Cyclodextrin: The parent compound, gamma-cyclodextrin, lacks the iodine modifications and has different solubility and binding properties.

Octakis-6-deoxy-6-chloro-gamma-cyclodextrin: Similar to the iodo derivative but with chlorine atoms, offering different reactivity and applications.

Octakis-6-deoxy-6-bromo-gamma-cyclodextrin: Bromine-substituted derivative with distinct chemical properties

Uniqueness: Octakis-6-iodo-6-deoxy-gamma-cyclodextrin is unique due to the presence of iodine atoms, which impart specific chemical reactivity and binding characteristics. This makes it particularly useful in applications requiring strong host-guest interactions and specific functionalization .

生物活性

Octakis-6-iodo-6-deoxy-gamma-cyclodextrin (OIDCD) is a modified form of gamma-cyclodextrin (γ-CD), which has gained attention for its unique biological activities and potential applications in drug delivery and solubilization of hydrophobic compounds. This article provides a comprehensive overview of the biological activity of OIDCD, including its synthesis, properties, and case studies demonstrating its efficacy in various applications.

Molecular Structure and Composition

- Molecular Formula : CHIO

- Molecular Weight : 2176.3 g/mol

- CAS Number : 168296-33-1

- Solubility : OIDCD is soluble in organic solvents such as DMF and DMSO but insoluble in water, which limits its direct application in aqueous environments .

Synthesis

OIDCD can be synthesized from gamma-cyclodextrin through a regioselective iodination process. The synthesis typically involves the use of tetraethylammonium iodide and other reagents under controlled conditions to ensure high yield and purity. The general procedure includes:

- Dissolving γ-CD in anhydrous DMF.

- Adding iodinating agents and stirring at room temperature.

- Precipitating the product using cold acetone after completion of the reaction .

1. Drug Delivery Systems

OIDCD has been explored as a carrier for drug delivery due to its ability to form inclusion complexes with various hydrophobic drugs. Studies have shown that OIDCD can enhance the solubility and bioavailability of poorly soluble drugs by encapsulating them within its hydrophobic cavity.

Case Study: Solubilization of Fullerene C

A study demonstrated that OIDCD significantly improved the solubilization of fullerene C in aqueous solutions compared to native γ-CD. The maximum concentration achieved was 14.9 μM, highlighting OIDCD's potential as a solubilizing agent for hydrophobic compounds .

2. Antitumor Activity

Research indicates that cyclodextrin derivatives, including OIDCD, may exhibit antitumor properties by modulating lipid metabolism in cancer cells. For instance, studies have suggested that cyclodextrins can deplete cholesterol from cancer cell membranes, potentially inhibiting tumor growth .

3. Neuroprotective Effects

Cyclodextrins are being investigated for their neuroprotective effects, particularly in neurodegenerative diseases. OIDCD has been implicated in studies focusing on cholesterol management within neuronal cells, which is crucial for maintaining cellular health and function .

Comparative Analysis

The following table summarizes the biological activities of various cyclodextrin derivatives compared to OIDCD:

| Cyclodextrin Derivative | Solubility (in water) | Antitumor Activity | Neuroprotective Effects |

|---|---|---|---|

| Native γ-CD | Low | Moderate | Low |

| Hydroxypropyl γ-CD | Moderate | High | Moderate |

| Octakis-6-iodo γ-CD | Very Low | High | High |

常见问题

Basic Research Questions

Q. What are the primary synthetic pathways for Octakis-6-iodo-6-deoxy-γ-cyclodextrin, and how are impurities minimized during synthesis?

- Methodological Answer : The synthesis typically involves nucleophilic substitution at the C6 hydroxyl group of γ-cyclodextrin using iodine-containing reagents (e.g., iodine monochloride). Purification is achieved via preparative HPLC to isolate the octa-substituted product from partial substitution byproducts. Residual impurities (e.g., unreacted starting material) are quantified using reverse-phase HPLC coupled with ESI-MS for molecular weight confirmation .

Q. Which analytical techniques are critical for confirming the structure and purity of Octakis-6-iodo-6-deoxy-γ-cyclodextrin?

- Methodological Answer : A combination of FTIR (to verify loss of hydroxyl groups), NMR (¹H/¹³C for substitution pattern analysis), and ESI-MS (to confirm molecular weight) is essential. Purity is assessed via HPLC with UV detection at 254 nm. For iodine content, elemental analysis or X-ray fluorescence spectroscopy is recommended .

Q. How does iodine substitution at the C6 position influence the host-guest interaction properties of γ-cyclodextrin?

- Methodological Answer : Iodine increases hydrophobicity and steric bulk, altering cavity dimensions and binding affinity. Isothermal titration calorimetry (ITC) is used to quantify thermodynamic parameters (ΔH, ΔG) for guest inclusion. Competitive binding assays with fluorescent probes (e.g., ANS) can compare binding constants with native γ-cyclodextrin .

Advanced Research Questions

Q. How can experimental design frameworks (e.g., Plackett-Burman, Box-Behnken) optimize reaction conditions for high-yield synthesis?

- Methodological Answer : Plackett-Burman designs identify critical factors (e.g., temperature, reagent molar ratio), while Box-Behnken models optimize interactions between variables. For example, reaction temperature and iodine concentration are key drivers for substitution efficiency. Response surface methodology (RSM) predicts optimal conditions to maximize yield .

Q. What strategies resolve contradictions in binding constant data obtained from different techniques (e.g., ITC vs. fluorescence spectroscopy)?

- Methodological Answer : Discrepancies arise from technique-specific assumptions (e.g., fluorescence assumes 1:1 stoichiometry). Global analysis of ITC and fluorescence data using covariance matrices improves accuracy by accounting for shared uncertainties. Calibration with a reference compound (e.g., ibuprofen/β-cyclodextrin) validates protocol consistency .

Q. How do temperature-dependent ITC studies inform the entropy-enthalpy compensation in host-guest complexes involving this derivative?

- Methodological Answer : ITC experiments across 283–313 K reveal enthalpy-driven binding at lower temperatures and entropy-driven binding at higher temperatures. Van’t Hoff analysis of ΔH vs. 1/T plots identifies non-linear behavior, suggesting conformational changes in the cyclodextrin cavity during complexation .

Q. What are the challenges in characterizing iodine distribution heterogeneity in partially substituted derivatives?

- Methodological Answer : MALDI-TOF MS detects substitution heterogeneity, while 2D NMR (e.g., HSQC) maps positional isomers. For quantification, X-ray absorption fine structure (XAFS) at the iodine K-edge provides local electronic environment data, distinguishing mono- to octa-substituted species .

Application-Focused Research Questions

Q. How can Octakis-6-iodo-6-deoxy-γ-cyclodextrin be tailored for biomedical applications (e.g., drug delivery) given its toxicity profile?

- Methodological Answer : Toxicity is assessed via in vitro cell viability assays (e.g., MTT) and in vivo ototoxicity models (e.g., auditory brainstem response testing). Structural modifications (e.g., PEGylation) or co-formulation with biocompatible polymers (e.g., PLGA) mitigate toxicity while retaining drug-loading capacity .

Q. What computational methods predict the binding affinity of this derivative with hydrophobic drugs (e.g., paclitaxel)?

- Methodological Answer : Molecular docking (AutoDock Vina) and molecular dynamics simulations (GROMACS) model inclusion complexes. Free energy perturbation (FEP) calculations refine binding energy predictions, validated by experimental ITC data .

Q. Data Analysis and Reproducibility

Q. How should researchers document synthetic procedures to ensure reproducibility in multi-lab studies?

- Methodological Answer : Follow the Beilstein Journal of Organic Chemistry guidelines: report reagent purity, reaction times, and purification steps in detail. Provide raw HPLC chromatograms and NMR spectra in supplementary data. Use standardized nomenclature for substituent positions .

Q. What statistical approaches validate the significance of differences in binding constants between derivatives?

属性

IUPAC Name |

(1S,3S,5S,6S,8S,10S,11S,13S,15S,16S,18S,20S,21S,23S,25S,26S,28S,30S,31S,33S,35S,36S,38S,40S,41R,42R,43R,44R,45R,46R,47R,48R,49R,50R,51R,52R,53R,54R,55R,56R)-5,10,15,20,25,30,35,40-octakis(iodomethyl)-2,4,7,9,12,14,17,19,22,24,27,29,32,34,37,39-hexadecaoxanonacyclo[36.2.2.23,6.28,11.213,16.218,21.223,26.228,31.233,36]hexapentacontane-41,42,43,44,45,46,47,48,49,50,51,52,53,54,55,56-hexadecol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C48H72I8O32/c49-1-9-33-17(57)25(65)41(73-9)82-34-10(2-50)75-43(27(67)19(34)59)84-36-12(4-52)77-45(29(69)21(36)61)86-38-14(6-54)79-47(31(71)23(38)63)88-40-16(8-56)80-48(32(72)24(40)64)87-39-15(7-55)78-46(30(70)22(39)62)85-37-13(5-53)76-44(28(68)20(37)60)83-35-11(3-51)74-42(81-33)26(66)18(35)58/h9-48,57-72H,1-8H2/t9-,10-,11-,12-,13-,14-,15-,16-,17-,18-,19-,20-,21-,22-,23-,24-,25-,26-,27-,28-,29-,30-,31-,32-,33-,34-,35-,36-,37-,38-,39-,40-,41-,42-,43-,44-,45-,46-,47-,48-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IHISFVNFOGFWNA-HSEONFRVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C1C2C(C(C(O1)OC3C(OC(C(C3O)O)OC4C(OC(C(C4O)O)OC5C(OC(C(C5O)O)OC6C(OC(C(C6O)O)OC7C(OC(C(C7O)O)OC8C(OC(C(C8O)O)OC9C(OC(O2)C(C9O)O)CI)CI)CI)CI)CI)CI)CI)O)O)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@@H]1[C@@H]2[C@@H]([C@H]([C@H](O1)O[C@@H]3[C@H](O[C@@H]([C@@H]([C@H]3O)O)O[C@@H]4[C@H](O[C@@H]([C@@H]([C@H]4O)O)O[C@@H]5[C@H](O[C@@H]([C@@H]([C@H]5O)O)O[C@@H]6[C@H](O[C@@H]([C@@H]([C@H]6O)O)O[C@@H]7[C@H](O[C@@H]([C@@H]([C@H]7O)O)O[C@@H]8[C@H](O[C@@H]([C@@H]([C@H]8O)O)O[C@@H]9[C@H](O[C@H](O2)[C@@H]([C@H]9O)O)CI)CI)CI)CI)CI)CI)CI)O)O)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C48H72I8O32 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

2176.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。